molecular formula C20H21ClN2O2S2 B2389696 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide CAS No. 946360-88-9

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide

Cat. No.: B2389696
CAS No.: 946360-88-9
M. Wt: 420.97
InChI Key: QRLWOSLQVNMBKX-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the sulfonamide formation through a reaction with 4-ethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group may bind to active sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)acetamide
  • N-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)propionamide

Uniqueness

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other thiazole derivatives and potentially more effective in certain applications.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S2/c1-3-15-4-10-18(11-5-15)27(24,25)22-13-12-19-14(2)23-20(26-19)16-6-8-17(21)9-7-16/h4-11,22H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLWOSLQVNMBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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